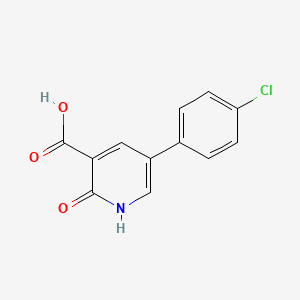

5-(4-Chlorophenyl)-2-hydroxynicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOADNVZININNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434221 | |

| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76053-38-8 | |

| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization in the Study of 5 4 Chlorophenyl 2 Hydroxynicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.govlookchem.com

For 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, ¹H and ¹³C NMR spectra would be used to confirm the proposed arrangement of the chlorophenyl and hydroxynicotinic acid moieties.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule.

Aromatic Protons: The protons on the pyridine (B92270) ring and the chlorophenyl ring would appear as complex multiplets in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The specific splitting patterns would help assign the protons to their respective rings.

Hydroxyl and Carboxylic Acid Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are expected to appear as broad singlets. lookchem.com Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature. The carboxylic acid proton signal is typically found far downfield (δ 10-13 ppm). lookchem.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aromatic and Pyridine Carbons: Signals for the carbons in the two aromatic rings would be observed in the approximate range of δ 110-160 ppm.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to appear at a significantly downfield chemical shift, typically in the range of δ 160-180 ppm.

Isotope-labeling studies, for instance using ¹³C, can be employed to aid in the definitive assignment of signals in complex molecules. openmedscience.com

| Functional Group | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic/Pyridine C-H | ¹H | 7.0 - 8.5 | Complex splitting patterns expected. |

| Hydroxyl O-H | ¹H | Variable (e.g., 5.0 - 10.0) | Broad signal, position is solvent-dependent. |

| Carboxylic Acid O-H | ¹H | 10.0 - 13.0 | Very broad signal. lookchem.com |

| Aromatic/Pyridine C | ¹³C | 110 - 160 | Multiple signals corresponding to each unique carbon. |

| Carboxylic Acid C=O | ¹³C | 160 - 180 | Typically a low-intensity signal. |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the separation of components in a mixture followed by their mass analysis. nih.govnih.gov This is crucial for confirming the molecular weight of a synthesized compound and for studying its fragmentation patterns, which can provide additional structural information. lookchem.com

For this compound (Molecular Formula: C₁₂H₈ClNO₃), the expected molecular weight is approximately 249.65 g/mol . In an LC-MS experiment, the compound would typically be ionized using electrospray ionization (ESI), producing either a protonated molecule [M+H]⁺ (m/z ≈ 250.0) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z ≈ 248.0) in negative ion mode.

Tandem mass spectrometry (MS/MS) can be performed on these parent ions to induce fragmentation. The resulting fragment ions provide valuable structural clues. Potential fragmentation pathways for this compound could include:

Loss of a water molecule (H₂O) from the carboxylic acid and hydroxyl groups.

Loss of carbon dioxide (CO₂) from the carboxylic acid group.

Cleavage of the bond between the two aromatic rings.

Isotope dilution methods using labeled standards can be employed for precise quantification in complex matrices like biological fluids. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the functional groups present in a molecule. lookchem.com

The IR spectrum of this compound would be expected to display several key absorption bands confirming its structure. The absence of the broad O-H stretch from a carboxylic acid dimer is a key indicator when the acid is deprotonated to form a salt or complex. lookchem.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad band, often overlapping with C-H stretches. |

| O-H (Phenolic) | Stretching | 3200 - 3600 | Broad band. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Sharp, medium to weak bands. |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 | Strong, sharp band. lookchem.com |

| C=C / C=N (Aromatic Rings) | Stretching | 1450 - 1600 | Multiple medium to strong bands. |

| C-Cl | Stretching | 1000 - 1100 | Medium to strong band. |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction is the premier technique for investigating the atomic and molecular structure of a crystalline solid. It relies on the scattering of X-rays by the electron clouds of atoms arranged in a regular lattice.

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline material. mdpi.com By analyzing the diffraction pattern from a single, high-quality crystal, it is possible to determine the precise three-dimensional arrangement of atoms, leading to the absolute structure of the molecule. nih.gov

An SCXRD analysis of this compound would yield:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the molecular geometry.

Conformation: The dihedral angle between the pyridine and chlorophenyl rings.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: A detailed map of non-covalent interactions, such as hydrogen bonding between the carboxylic acid and hydroxyl groups, and π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture. sci-hub.se

This technique is unparalleled for providing a complete and unambiguous picture of the molecule's structure in the solid state.

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline sample, providing a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net It is a fundamental technique for identifying crystalline solids and analyzing their purity. rigaku.com

A key application of PXRD is the study of crystal polymorphism, which is the ability of a substance to exist in two or more different crystal structures. rigaku.com Different polymorphs of the same compound can have different physical properties. PXRD is the primary tool used to:

Identify Polymorphic Forms: Each polymorph will produce a distinct PXRD pattern. researchgate.net

Assess Crystalline Purity: The presence of an undesired polymorph or other crystalline impurities can be detected. nih.gov

Monitor Phase Transformations: Changes in the crystalline form due to factors like temperature or humidity can be tracked. rigaku.com

For this compound, PXRD would be essential for routine identification, quality control, and for screening for and characterizing any potential polymorphic forms.

Thermal Analysis Techniques for Phase Behavior

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the phase behavior of a compound. rigaku.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions (polymorphic transformations). rigaku.com The resulting data on melting point and enthalpy of fusion are critical indicators of purity and crystalline form.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition profiles. lookchem.com For a compound like this compound, TGA can determine the temperature at which it begins to decompose and can also detect the loss of bound solvent or water molecules (desolvation).

Together, these thermal methods provide a comprehensive understanding of the compound's stability and behavior upon heating. lookchem.com

Investigation of Tautomerism in the Solid State

The phenomenon of tautomerism, the ability of a molecule to exist in two or more interconvertible forms through the migration of a proton, is a key consideration for hydroxypyridine derivatives. In the case of this compound, two primary tautomeric forms are possible: the 2-hydroxy-pyridine form and the 2-pyridone (or 2-oxo) form. The determination of the dominant tautomer in the solid state is crucial as it dictates the molecule's hydrogen bonding patterns, crystal packing, and ultimately its physicochemical properties.

Research on analogous compounds provides a strong basis for predicting the tautomeric state of this compound. Studies on 2-hydroxynicotinic acid (2-HNA) have conclusively shown that in the solid state, it exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). rsc.org This preference for the oxo form is further supported by investigations into other substituted 2-hydroxypyridines. For instance, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) confirmed its existence in the oxo-form in the solid state. slideshare.net

Furthermore, a comprehensive study on the energetics and structure of various hydroxynicotinic acids, including 5-chloro-6-hydroxynicotinic acid, revealed that these molecules crystallize as oxo tautomers, exhibiting characteristic N-H and C=O bonds. researchgate.net This trend is consistently observed across different substituted 2-hydroxynicotinic acids, where the pyridone form is energetically favored in the crystalline lattice. Theoretical calculations, such as those at the G3MP2 and CBS-QB3 levels of theory, also suggest that for 2-HNA, the oxo form is favored in the gas phase as well. researchgate.net Given this substantial body of evidence for structurally related compounds, it is highly probable that this compound also exists predominantly in the 2-pyridone tautomeric form in the solid state.

Table 1: Tautomeric Forms of 2-Hydroxypyridine (B17775) Derivatives in the Solid State

| Compound | Predominant Tautomeric Form in Solid State | Method of Determination |

| 2-Hydroxynicotinic acid | 2-Oxo-1,2-dihydro-3-pyridinecarboxylic acid | X-ray Diffraction, Theoretical Calculations |

| 2-Hydroxy-5-nitropyridine | Oxo-form | X-ray Diffraction |

| 5-Chloro-6-hydroxynicotinic acid | Oxo tautomer | X-ray Diffraction |

This table is generated based on findings for analogous compounds to infer the likely state of this compound.

Polymorphism Studies and Crystallization Influences

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical attribute of pharmaceutical compounds that can significantly influence their stability, solubility, and bioavailability. Nicotinic acid and its derivatives are known to exhibit polymorphism. rsc.org The investigation of polymorphism in this compound is therefore essential for controlling its solid-state properties.

Studies on the parent compound, 2-hydroxynicotinic acid (2-HNA), have revealed the existence of at least four polymorphic forms. rsc.org The formation of these distinct polymorphs is influenced by factors such as the choice of solvent and the presence of acidic additives during crystallization. rsc.org The different polymorphs arise from distinct packing arrangements of the molecules in the crystal lattice. rsc.org For example, research on 2-(phenylamino)nicotinic acid has also identified four polymorphs, which are conformational polymorphs differing in the degree of conjugation between the two aromatic rings. researchgate.net

The crystallization conditions, including solvent polarity, temperature, and the rate of cooling or evaporation, play a crucial role in determining which polymorphic form is obtained. For instance, in the study of 4-hydroxynicotinic acid, different polymorphs and hydrates were obtained by varying the crystallization conditions. psu.edu It is therefore expected that this compound may also exhibit polymorphism, and a systematic screening of crystallization conditions would be necessary to identify and characterize its potential polymorphic forms. The presence of the bulky 4-chlorophenyl group could influence the molecular packing and lead to the formation of unique crystal structures.

Table 2: Factors Influencing Polymorphism in Nicotinic Acid Derivatives

| Factor | Influence on Crystallization Outcome |

| Solvent | Polarity and hydrogen bonding capacity can favor the formation of specific polymorphs or solvates. |

| Temperature | Can determine the thermodynamically stable form at a given temperature. |

| Additives | The presence of acids or other co-formers can direct the crystallization to a specific form. |

| Mechanical Stress | Grinding or pressure can induce transformations between polymorphic forms. |

This table outlines general principles of polymorphism observed in related nicotinic acid derivatives.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone thermal analysis techniques for characterizing the thermal properties of pharmaceutical solids. redalyc.org DSC measures the heat flow into or out of a sample as a function of temperature or time, revealing thermal transitions such as melting, crystallization, and solid-solid phase transitions. tainstruments.com TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition. redalyc.org

For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The precise temperature and enthalpy of melting are characteristic of a specific crystalline form. If the compound exhibits polymorphism, DSC can be used to identify the different polymorphs, as they will typically have different melting points and enthalpies of fusion. researchgate.net Furthermore, DSC can detect phase transitions between polymorphs, which may appear as endothermic or exothermic events prior to melting. For example, studies on the polymorphs of 2-hydroxynicotinic acid showed that some forms convert to a more stable form upon heating. rsc.org

A TGA thermogram for this compound would indicate the temperature at which the compound begins to decompose. This is observed as a significant loss of mass. The thermal stability of the compound is a critical parameter for determining appropriate storage and handling conditions. The TGA can also be used to detect the presence of solvates (hydrates or otherwise) by identifying mass loss at temperatures below the decomposition point, corresponding to the evaporation of the solvent.

Table 3: Representative Thermal Analysis Data for a Substituted Aromatic Carboxylic Acid

| Thermal Event | Technique | Observation | Interpretation |

| Melting | DSC | Sharp endothermic peak | Transition from solid to liquid phase. The peak temperature is the melting point. |

| Decomposition | TGA | Significant, often rapid, mass loss | Onset of thermal degradation of the compound. |

| Polymorphic Transition | DSC | Endothermic or exothermic peak before melting | Transformation from a metastable to a more stable crystalline form. |

| Desolvation | TGA/DSC | Mass loss at temperatures below melting/decomposition, often with an associated endotherm. | Release of trapped solvent molecules from the crystal lattice. |

This table provides a representative overview of the expected thermal events for a compound like this compound based on general principles of thermal analysis of organic compounds.

Computational and Theoretical Approaches to Understanding 5 4 Chlorophenyl 2 Hydroxynicotinic Acid

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 5-(4-chlorophenyl)-2-hydroxynicotinic acid, to the binding site of a protein.

Molecular docking simulations can be employed to predict how this compound might fit into the active site of a biological target, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is a crucial enzyme for viral replication. elsevierpure.com The process involves preparing the 3D structures of the ligand and the protein target, which is often obtained from a repository like the Protein Data Bank (PDB). nih.gov

Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding free energy. These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonds.

Studies on various inhibitors targeting the SARS-CoV-2 Mpro have identified key amino acid residues within the active site that are critical for ligand binding. nih.govresearchgate.net Interactions with residues such as Histidine 41 (His41) and Glutamic acid 166 (Glu166) are often observed. nih.gov By docking this compound into the Mpro active site, researchers can predict specific interactions, such as hydrogen bonds between the ligand's carboxylic acid or hydroxyl groups and the protein's backbone or side-chain atoms. The chlorophenyl group would likely occupy a hydrophobic pocket, forming favorable van der Waals contacts.

Below is a table of key amino acid residues in the SARS-CoV-2 Mpro active site and the typical interactions they form with inhibitors, which would be relevant for analyzing the predicted binding mode of this compound.

| Residue | Typical Interaction Type | Reference |

| His41 | Hydrogen Bond, Salt Bridge | nih.gov |

| Thr24/Thr26 | Hydrogen Bond | nih.gov |

| Gln189 | Hydrogen Bond | nih.gov |

| Glu166 | Salt Bridge, Hydrogen Bond | nih.gov |

| Cys145 | Covalent or Non-covalent Interaction | elsevierpure.com |

| His163/His164 | Hydrophobic/Pi-stacking | N/A |

When screening large libraries containing thousands or millions of compounds, a single docking score may not be reliable enough to prioritize candidates for experimental testing. To improve the accuracy of virtual screening, consensus scoring methodologies are often used. This approach combines the results from multiple scoring functions or docking programs to rank compounds.

A common strategy involves a hierarchical or tiered screening workflow. nih.gov Initially, a large library of compounds is docked using a fast but less accurate method, such as high-throughput virtual screening (HTVS). nih.gov The top-ranking compounds from this initial stage are then subjected to more computationally intensive and accurate docking protocols, like standard precision (SP) and extra precision (XP) modes. nih.gov Compounds that consistently score well across these different levels of theory are prioritized. This multi-stage filtering helps to reduce the number of false positives and increases the confidence in the selected hits. researchgate.netnih.gov This methodology could be used to identify and prioritize this compound from a diverse chemical library as a potential inhibitor for a specific target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the conformational stability of the predicted binding pose and understanding the influence of the solvent environment. mdpi.comnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the protein and ligand fluctuate and interact over a specific period, often on the nanosecond to microsecond scale. nih.govmdpi.com A key metric used to analyze the stability of the complex is the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov A stable RMSD value for the ligand and the protein's backbone atoms suggests that the ligand remains tightly bound within the active site in a stable conformation. nih.govnih.gov

The role of water molecules within a protein's binding site is critical to molecular recognition and binding affinity. WaterMap is a computational tool that combines molecular dynamics with thermodynamic principles to analyze the properties of water molecules at specific locations, known as hydration sites. nih.gov It calculates the thermodynamic properties of these water molecules, including their enthalpy (ΔH) and entropy (TΔS), to determine their stability relative to bulk water. nih.govlehman.edu

Water molecules in a binding site can be categorized based on their thermodynamic profiles:

Stable waters: These form favorable interactions with the protein and have a negative binding free energy (ΔG). Displacing them is energetically costly.

Unstable (high-energy) waters: These are located in hydrophobic regions and have an unfavorable free energy. nih.gov

The displacement of these high-energy, "unhappy" water molecules by a ligand is a major driving force for binding affinity. nih.gov WaterMap analysis can be applied to the binding site of a target protein in complex with this compound. This would identify which hydration sites are displaced by the ligand and quantify the thermodynamic gain from this displacement, providing insights to guide the optimization of the compound's structure to better displace unfavorable water molecules and improve binding potency. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for studying the electronic structure and energetic properties of molecules. scirp.org Unlike the classical mechanics used in molecular docking and MD, DFT is based on the principles of quantum mechanics, allowing for the investigation of phenomena like chemical reactions and tautomerism. nih.gov

Tautomers are structural isomers of a chemical compound that readily interconvert, most commonly through the migration of a proton. researchgate.net The compound this compound can exist in at least two tautomeric forms: the hydroxy-pyridine form and the energetically distinct oxo-pyridone form.

DFT calculations are used to determine the relative stability of these tautomers by computing their total electronic energies. researchgate.net The form with the lower calculated energy is considered the more stable and, therefore, the more abundant tautomer at equilibrium. nih.gov The energetic difference between tautomers can be significant and is influenced by the environment. wuxiapptec.com Calculations can be performed in the gas phase to understand the intrinsic properties of the molecule, and in different solvents (using continuum solvent models) to see how polarity affects the tautomeric equilibrium. researchgate.net

Studies on related hydroxynicotinic acids have shown that the oxo (pyridone) tautomer is often more stable. researchgate.net For this compound, DFT would be used to calculate the energies of both the hydroxy and oxo forms to predict the dominant species under physiological conditions, which is crucial for understanding its interactions with biological targets.

Below is a conceptual data table illustrating the type of output from a DFT calculation on the tautomers of this compound.

| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| A | Hydroxy-pyridine | 0.0 (Reference) | 0.0 (Reference) |

| B | Oxo-pyridone | Calculated Value | Calculated Value |

Proton Transfer Mechanisms and Electronic Properties

The electronic properties and the potential for proton transfer are fundamental characteristics of this compound that significantly influence its behavior in different chemical and biological environments. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these aspects.

The structure of this compound features both a hydroxyl group and a carboxylic acid group on the pyridine (B92270) ring, making it susceptible to tautomerism, a form of proton transfer. The equilibrium between the hydroxy and the oxo tautomers is a key determinant of its chemical reactivity. Theoretical calculations on closely related hydroxynicotinic acids have shown that the relative stability of these tautomers is influenced by the substitution pattern on the pyridine ring. researchgate.net For instance, in the solid state, 5-chloro-6-hydroxynicotinic acid, a structural isomer, crystallizes in the oxo tautomeric form, exhibiting N-H and C=O bonds. researchgate.net DFT studies on similar molecules, such as 2,4-dihydroxybenzoic acid derivatives, have been employed to calculate gas phase acidities and proton affinities, providing a quantitative measure of the ease of proton transfer from different functional groups. chemrxiv.org Such calculations can predict the most likely site of deprotonation, which is crucial for understanding its interactions with biological targets.

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of molecular reactivity and stability. Computational studies on compounds containing the 4-chlorophenyl moiety, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have utilized DFT to determine these electronic parameters. materialsciencejournal.orgresearchgate.netbohrium.com These studies reveal that the presence of the electron-withdrawing chlorine atom can significantly influence the electronic distribution and reactivity of the molecule. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. kpru.ac.th

Molecular electrostatic potential (MEP) maps are another valuable computational tool for visualizing the electronic distribution and predicting sites for electrophilic and nucleophilic attack. For related molecules, MEP plots have successfully identified the positive electrostatic potential around hydrogen atoms and negative potential around electronegative atoms like oxygen and nitrogen, which are the likely sites for hydrogen bonding and other intermolecular interactions. researchgate.netbohrium.com

Table 1: Calculated Electronic Properties of a Related Compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

| Property | Calculated Value | Reference |

| Dipole Moment | 2.57 Debye | materialsciencejournal.orgresearchgate.net |

| HOMO-LUMO Gap | Not explicitly stated, but excitation energy is 3.1579 eV | materialsciencejournal.org |

| Point Group Symmetry | C1 | materialsciencejournal.orgresearchgate.net |

This table presents data for a structurally related compound to illustrate the types of electronic properties that can be calculated.

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the Structure-Activity Relationship (SAR) of drug candidates, providing a rational basis for the design of more potent and selective analogs. For this compound, computational SAR studies can identify the key structural features responsible for its biological activity and guide the exploration of bioisosteric replacements to optimize its properties.

Identification of Key Structural Features for Biological Activity

For a molecule like this compound, the key structural features likely include:

The 4-chlorophenyl group: This lipophilic group can engage in hydrophobic and van der Waals interactions with the target protein. The chlorine atom can also participate in halogen bonding.

The 2-hydroxy-nicotinic acid core: The hydroxyl and carboxylic acid groups are potential hydrogen bond donors and acceptors, which are critical for anchoring the molecule in the binding site of a target. The pyridine ring can participate in π-π stacking interactions.

SAR studies on analogous series of compounds, such as substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, have demonstrated that modifications to the substituents on the aromatic rings can significantly impact biological activity and cytotoxicity. nih.gov Computational docking and molecular dynamics simulations can be used to model the binding of this compound and its analogs to a target protein, providing a visual representation of the key interactions and guiding further chemical modifications.

Exploration of Bioisosteric Replacements

For this compound, several bioisosteric replacements could be considered:

Replacement of the chlorophenyl group: The 4-chlorophenyl moiety could be replaced with other substituted phenyl rings (e.g., with fluorine, bromine, or methyl groups) or with other aromatic or heteroaromatic rings like thiophene (B33073) or pyridine. A study on pyrazole (B372694) derivatives demonstrated the successful bioisosteric replacement of a 4-chlorophenyl group with an alkynylthiophene moiety, leading to potent and selective antagonists. nih.gov

Modification of the nicotinic acid core: The carboxylic acid and hydroxyl groups are crucial for activity, but their positions could be altered, or they could be replaced with other acidic groups (e.g., tetrazole) or hydrogen bonding moieties.

Computational tools can predict how these changes would affect the molecule's conformation, electronic properties, and binding affinity to the target. For example, studies on chemrxiv.orgmaterialsciencejournal.orgnih.govtriazino[2,3-c]quinazolines have shown that bioisosteric replacement of a carbon atom with a sulfur atom can alter the binding mode to COX-1. nih.govpreprints.org

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisosteric Replacement | Rationale |

| 4-Chlorophenyl | 4-Fluorophenyl, 4-Bromophenyl, 4-Methylphenyl, Thienyl, Pyridyl | Modulate lipophilicity, electronic properties, and potential for halogen bonding. |

| Carboxylic Acid | Tetrazole, Hydroxamic acid | Mimic the acidic and hydrogen bonding properties of the carboxylic acid group. |

| Hydroxyl Group | Amine, Thiol | Alter hydrogen bonding capacity and pKa. |

Lattice Energy Calculations for Solid-State Phenomena

The solid-state properties of a pharmaceutical compound, such as its crystal structure, polymorphism, and stability, are of paramount importance. Lattice energy calculations, a computational approach to determine the energy of a crystal lattice, provide valuable insights into these phenomena.

For this compound, understanding its crystal packing and the energetic relationships between potential polymorphs is crucial for its development as a drug. A study on the closely related compound, 5-chloro-6-hydroxynicotinic acid, utilized single-crystal X-ray diffraction to determine its crystal structure, revealing a monoclinic space group (P21/c). researchgate.net Such experimental data provides the foundation for lattice energy calculations.

Computational methods can be used to calculate the lattice energy of different crystal forms, which helps in predicting their relative thermodynamic stability. A more negative lattice energy generally corresponds to a more stable crystal structure. These calculations can also help in understanding the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. For instance, in the crystal structure of 5-chloro-6-hydroxynicotinic acid, the molecules exist as the oxo tautomer and are held together by N-H···O hydrogen bonds. researchgate.net

Prediction of Molecular Properties (e.g., Octanol/Water Partition Coefficient)

The octanol/water partition coefficient (logP) is a critical physicochemical parameter that describes the lipophilicity of a compound. It plays a significant role in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. sailife.com Computational methods are widely used to predict the logP value of a molecule before its synthesis, thus aiding in the early stages of drug discovery.

Various computational approaches are available for predicting logP, ranging from atom-based and fragment-based methods to property-based methods. sailife.com These methods rely on large datasets of experimentally determined logP values to build predictive models. For a molecule like this compound, its predicted logP value would be influenced by the hydrophobic 4-chlorophenyl group and the hydrophilic 2-hydroxy-nicotinic acid core.

The predicted logP value can be used to assess the "drug-likeness" of a compound, often in conjunction with other parameters as described by Lipinski's Rule of 5. sailife.com For example, orally absorbed drugs generally have a logP value of less than 5. sailife.com Computational tools can provide quick and cost-effective estimations of logP, helping to prioritize compounds for synthesis and experimental testing. nih.govnih.gov

DNA-Binding Studies via Computational Methods

The interaction of small molecules with DNA is a key mechanism of action for many anticancer and antiviral drugs. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools to investigate and predict the binding of a ligand to DNA. biointerfaceresearch.com

For this compound, computational studies can be employed to explore its potential to interact with DNA. Molecular docking can predict the preferred binding mode of the molecule to a specific DNA sequence, identifying whether it binds in the major or minor groove or intercalates between the base pairs. These studies can also reveal the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the DNA-ligand complex. biointerfaceresearch.com

Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the DNA-ligand complex over time. mdpi.com MD simulations provide insights into the conformational changes in both the DNA and the ligand upon binding and can be used to calculate the binding free energy, which is a measure of the binding affinity.

Studies on other small molecules have successfully used these computational approaches to elucidate their DNA-binding mechanisms. For example, computational investigations have been used to study the interaction of flavonoids with DNA, revealing the importance of hydrogen bonding and providing binding energy calculations. biointerfaceresearch.com Similarly, the interaction of oxadiazole derivatives with single-stranded DNA/RNA has been investigated using computational methods. sciepub.com While specific computational DNA-binding studies on this compound are not yet prevalent in the literature, the established methodologies provide a clear path for future investigations into its potential as a DNA-binding agent.

Investigation of Biological Activities and Molecular Mechanisms of 5 4 Chlorophenyl 2 Hydroxynicotinic Acid and Analogs

Enzymatic Inhibition Studies

Enzymes are crucial targets in drug discovery. The ability of a compound to selectively inhibit a specific enzyme can form the basis of its therapeutic effect.

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. nih.govdigitellinc.com Its function is to cleave the viral polyproteins translated from the viral RNA into functional individual proteins. nih.gov Inhibition of Mpro blocks the viral life cycle. nih.govdigitellinc.com

While extensive research has identified numerous inhibitors for SARS-CoV-2 Mpro, including repurposed drugs and newly designed molecules that often bind covalently to the catalytic cysteine (Cys145), there is currently no publicly available scientific literature detailing the specific inhibitory activity of 5-(4-chlorophenyl)-2-hydroxynicotinic acid or its close analogs against this viral enzyme. nih.govnih.gov

Tyrosine decarboxylase (TyDC) is an enzyme that catalyzes the decarboxylation of tyrosine to produce tyramine. mdpi.com This enzyme is a key starting point in the biosynthesis of various bioactive compounds in plants, including certain alkaloids and phenylethanoid glycosides. mdpi.com In neuroscience research, related enzymes like aromatic L-amino acid decarboxylase (AAAD) are studied for their role in dopamine (B1211576) synthesis, where they are modulated by various drugs. nih.govnih.gov

A review of the scientific literature indicates no specific studies have been published investigating the modulatory effects of this compound on tyrosine decarboxylase activity.

Cellular and Molecular Mechanisms of Action (In Vitro/In Vivo Models, Excluding Human Trials)

The therapeutic potential of a compound is often explored through its effects on cellular models and its interaction with key molecular pathways involved in disease.

Antioxidant compounds can neutralize harmful free radicals, mitigating the oxidative stress that contributes to various diseases, including cancer. mdpi.comresearchgate.net The antioxidant capacity of phenolic compounds, which include nicotinic acid derivatives, is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.gov

Studies on novel nicotinic acid derivatives have demonstrated their potential as antioxidants. One study focusing on a series of newly synthesized nicotinic acid-based compounds identified a particularly active derivative, compound 5c , which exhibited significant antioxidant potential by measuring its effect on superoxide (B77818) dismutase (SOD) levels. nih.gov The activity of compound 5c was found to be nearly comparable to that of the well-known antioxidant, ascorbic acid. nih.gov This finding suggests that the nicotinic acid scaffold, which is central to this compound, can be a platform for developing agents with dual antioxidant and cytotoxic properties. nih.gov

Table 1: Antioxidant Potential of a Nicotinic Acid Derivative Data derived from a study on novel nicotinic acid derivatives.

| Compound | Antioxidant Assay | Result | Reference |

|---|

| Compound 5c | Superoxide Dismutase (SOD) Level | Nearly comparable to Ascorbic Acid | nih.gov |

Chronic inflammation is a key factor in numerous diseases. nih.gov A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govmdpi.com Compounds that inhibit the NF-κB pathway or reduce the production of inflammatory mediators like nitric oxide (NO) are considered potential anti-inflammatory agents. nih.gov

Research into analogs of this compound has revealed significant anti-inflammatory properties. Specifically, a series of N-(chlorophenyl)-2-hydroxynicotinanilides, which are amide derivatives, were synthesized and evaluated. researchgate.net Among these, N-(4-chlorophenyl)-2-hydroxynicotinamide demonstrated potent anti-inflammatory activity, comparable to the established drug Leflunomide. researchgate.net Its mechanism was investigated in vitro, where it was shown to suppress nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), a common method for inducing an inflammatory response in cell culture. researchgate.net This inhibition of NO production points to the modulation of inflammatory pathways, likely involving the suppression of iNOS expression, which is regulated by the NF-κB signaling pathway. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of a 2-Hydroxynicotinic Acid Analog

| Compound/Drug | In Vitro Assay | In Vivo Assay | Potency | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-hydroxynicotinamide | Suppression of NO in LPS-elicited macrophages | Carrageenan-induced paw edema | Potent activity | researchgate.net |

| Leflunomide (Control) | Suppression of NO in LPS-elicited macrophages | Carrageenan-induced paw edema | Potent activity | researchgate.net |

The nicotinic acid (niacin) scaffold and its derivatives have gained significant attention for the development of novel anticancer drugs. nih.gov Research has demonstrated their activity against a range of cancer cell lines and their ability to target key oncogenic pathways. nih.govnih.gov

A study on newly synthesized nicotinic acid-based compounds identified derivatives with potent and selective cytotoxic activity. nih.govresearchgate.net One of the most active compounds, designated 5c , was evaluated against a panel of 60 human cancer cell lines and showed particularly high cytotoxic potential against colon cancer (HCT-15) and prostate cancer (PC-3) cell lines, with potency greater than the standard chemotherapy drug Doxorubicin in these specific lines. nih.govresearchgate.net The mechanism of action for compound 5c was linked to the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov This inhibition led to the induction of apoptosis (programmed cell death), as confirmed by a significant increase in caspase-3 levels in treated cells. nih.gov

Another preclinical study utilized nicotinic acid in a different context, as a "rescue" agent in combination with a high-dose anticancer drug, APO866. aacrjournals.org In xenograft models of cancer, the combination of high-dose APO866 with nicotinic acid significantly increased lifespan compared to standard treatment. aacrjournals.org This effect was dependent on the expression levels of the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) in the cancer cells, suggesting a potential strategy for personalized medicine where nicotinic acid could be used to protect normal tissues and enhance the therapeutic window of certain anticancer drugs in tumors with a specific biomarker profile. aacrjournals.org

Furthermore, structural analogs such as 3,4-dihydropyridine-2(1H)-thiones, which are based on a core pyridine (B92270) ring similar to nicotinic acid, have shown promising antiproliferative activity against melanoma (A375) and ovarian cancer (SK-OV-3) cell lines. mdpi.com

Table 3: In Vitro Anticancer Activity of a Nicotinic Acid Derivative (Compound 5c) Data represents the concentration needed to inhibit cell viability by 50% (IC50) or cause 50% growth inhibition (GI50).

| Compound | Cancer Cell Line | Activity (IC50 / GI50) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 5c | HCT-15 (Colon) | Potent Cytotoxicity | VEGFR-2 Inhibition, Apoptosis Induction | nih.govresearchgate.net |

| PC-3 (Prostate) | Potent Cytotoxicity | VEGFR-2 Inhibition, Apoptosis Induction | nih.govresearchgate.net | |

| General (NCI-60) | Broad Cytotoxicity | VEGFR-2 Inhibition | nih.govresearchgate.net | |

| Doxorubicin | HCT-15 (Colon) | Less potent than 5c | DNA Intercalation | nih.govresearchgate.net |

| PC-3 (Prostate) | Less potent than 5c | DNA Intercalation | nih.govresearchgate.net |

| Sorafenib | General | VEGFR-2 Inhibitor | Kinase Inhibition | nih.govresearchgate.net |

Antimicrobial Effects (e.g., Antibacterial, Antifungal, Antiviral)

No specific studies detailing the antibacterial, antifungal, or antiviral properties of this compound were identified in the available literature.

In a broader context, various derivatives of nicotinic acid (also known as vitamin B3) and its isomers have been investigated for antimicrobial potential. For instance, some heterocyclic compounds incorporating a quinolone ring, which has structural similarities to the pyridinone core of hydroxynicotinic acid, have demonstrated antibacterial and antifungal properties. nih.gov The introduction of halogen atoms, such as chlorine, into organic molecules can sometimes enhance their antimicrobial activity. researchgate.net Similarly, metal complexes involving ligands with structural features like hydrazones that also contain a chlorophenyl group have been synthesized and shown to possess mild to moderate antimicrobial effects against certain bacteria and fungi. nih.gov However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

Nematicidal Properties and Efficacy Studies against Plant Pathogens

There is no available research specifically investigating the nematicidal properties of this compound against plant pathogens such as root-knot nematodes (Meloidogyne spp.).

Research into nematicidal agents has explored a wide range of chemical structures. Some organic acids and their derivatives have been shown to possess nematicidal activity. For example, studies on compounds like 5-hydroxymethyl-2-furoic acid have demonstrated efficacy against certain nematode species, although its effectiveness varies between different types of nematodes. researchgate.netnih.gov Plant-derived compounds and their synthetic analogs are a significant area of research for developing new, more environmentally benign nematicides. The investigation into such compounds often involves screening large libraries of chemicals, but results for this compound have not been published.

Metal Complexation and its Impact on Bioactivity

No literature was found describing the synthesis or biological evaluation of metal complexes formed with this compound as a ligand.

The formation of metal complexes is a common strategy in medicinal chemistry to enhance the biological activity of organic compounds. nih.gov The 2-hydroxynicotinic acid structure contains potential donor atoms (the hydroxyl oxygen, carboxylic acid oxygen, and ring nitrogen) that could chelate with metal ions. The process of chelation can significantly alter a compound's properties, such as its lipophilicity and ability to interact with biological targets, often leading to enhanced antimicrobial or cytotoxic activity compared to the free ligand. nih.gov Studies on other ligands containing chlorophenyl groups or hydroxy-substituted aromatic rings have shown that their metal complexes can exhibit a range of biological effects, including cytotoxic activity against cancer cell lines. However, this remains a general principle, and no specific data exists for complexes of this compound.

Interactions with Biological Systems at a Molecular Level

Specific studies on the molecular-level interactions of this compound with biological systems, such as enzymes or DNA, are not available in the published literature.

Understanding how a compound interacts with biological molecules is fundamental to explaining its activity. For a compound like this compound, potential interactions could involve hydrogen bonding, hydrophobic interactions (from the chlorophenyl group), and coordination with metal ions within active sites of enzymes. For related classes of compounds, such as quinolones, the mechanism of action often involves the inhibition of key bacterial enzymes like DNA gyrase. nih.gov The study of such interactions typically requires advanced techniques like X-ray crystallography, NMR spectroscopy, and computational molecular docking, none of which have been reported for this specific compound.

Analytical Methodologies for Isolation, Purity Assessment, and Quantification of 5 4 Chlorophenyl 2 Hydroxynicotinic Acid

Chromatographic Purification Techniques (e.g., Flash Chromatography)

Following its synthesis, 5-(4-Chlorophenyl)-2-hydroxynicotinic acid typically requires purification to remove unreacted starting materials, byproducts, and other impurities. Column chromatography, particularly flash chromatography over silica (B1680970) gel, is a standard and effective technique for this purpose.

While specific flash chromatography conditions for this compound are not extensively detailed in the available literature, a general procedure can be inferred from methods used for structurally similar compounds. For instance, the purification of the related compound, 5-(4-chlorophenyl)nicotinic acid, was successfully achieved using column chromatography on a silica gel stationary phase. amazonaws.com The process involved applying the crude product to the column and eluting with a solvent gradient. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is effective for separating compounds with differing polarities. A typical mobile phase for such a separation would consist of a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). For the purification of 5-(4-chlorophenyl)nicotinic acid, a gradient of 10% to 50% methanol in dichloromethane was employed, indicating that a similar solvent system could be adapted for its 2-hydroxy derivative. amazonaws.com The fractions collected from the column would be analyzed by a technique like thin-layer chromatography (TLC) to identify those containing the pure desired product.

A patent describing the synthesis of various polysubstituted nicotinic acid ester derivatives outlines a general method for purification via column chromatography using an eluent mixture of petroleum ether and ethyl acetate. google.com This further supports the utility of silica gel chromatography for this class of compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C18) and the mobile phase is a polar aqueous-organic mixture, is the most common mode for analyzing such aromatic carboxylic acids.

Although a validated HPLC method specifically for this compound is not published, a detailed method for the structurally related 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid provides a strong template. This method utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH=3) in a 50:50 v/v ratio, delivered isocratically. google.com Detection was performed using a UV/VIS detector at a wavelength of 225 nm. google.com Such a method would be suitable for determining the presence of impurities and quantifying the main peak, which corresponds to the compound of interest. Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

For quantification, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. The concentration of an unknown sample can then be determined by interpolating its peak area on this curve.

A representative table of HPLC parameters, adapted from the method for a similar compound, is provided below.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | google.com |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50, v/v) | google.com |

| Elution Mode | Isocratic | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 30 °C | google.com |

| Injection Volume | 20 µL | google.com |

| Detector | UV/VIS | google.com |

| Detection Wavelength | 225 nm | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is highly valuable for the unequivocal identification of this compound and for its trace-level quantification.

In an LC-MS analysis, the compound is first separated from the sample matrix by the LC system, similar to the HPLC methods described above. The eluent from the LC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode. Given the acidic nature of the carboxyl group and the phenolic hydroxyl group, negative ion mode ESI would likely be effective, detecting the deprotonated molecule [M-H]⁻.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry offers a simple and cost-effective method for determining the concentration of this compound in solution, provided it is sufficiently pure and free from interfering substances that absorb at similar wavelengths. The method relies on the principle that the compound absorbs light in the ultraviolet or visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law).

The UV spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax). Nicotinic acid and its derivatives are known to exhibit photoreactivity, and their UV spectra are dependent on pH. oup.com For instance, 2-hydroxynicotinic acid's spectral characteristics are influenced by solvent and pH. semanticscholar.org The presence of the chlorophenyl group will also influence the absorption spectrum. iaea.org To determine the concentration of an unknown sample, its absorbance is measured at the predetermined λmax and compared against a calibration curve prepared from standard solutions of known concentrations.

Table 2: Potential Spectrophotometric Analysis Parameters

| Parameter | Description | Source |

|---|---|---|

| Instrument | UV-Visible Spectrophotometer | semanticscholar.org |

| Solvent | Aqueous buffer or organic solvent (e.g., ethanol) | oup.compsu.edu |

| λmax | To be determined experimentally; likely in the UV range. | oup.com |

| Analysis Mode | Quantitative analysis based on Beer-Lambert Law. | iaea.org |

Titrimetric Analysis for Purity Assessment

Titrimetric analysis, specifically acid-base titration, provides a classic and reliable method for determining the purity of this compound. This method determines the equivalent weight of the acid, which can be compared to its theoretical molecular weight to assess purity.

The procedure involves accurately weighing a sample of the purified acid and dissolving it in a suitable solvent, typically water or an alcohol-water mixture. mit.edunihs.go.jp This solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of known concentration. mit.edunihs.go.jp The progress of the titration can be monitored using a pH meter (potentiometric titration) or a colorimetric indicator like phenolphthalein. mit.edujru.edu.in

The endpoint of the titration occurs when all the acidic protons of the carboxylic acid have been neutralized by the base. For a potentiometric titration, this corresponds to the point of sharpest inflection on the pH versus volume of titrant curve. mit.eduhiranuma.com The purity of the acid can be calculated based on the volume of base required to reach the endpoint, the concentration of the base, and the initial mass of the acid sample. mnstate.edu This method is particularly useful for assessing the purity of bulk material.

Emerging Research Avenues and Future Prospects for 5 4 Chlorophenyl 2 Hydroxynicotinic Acid

Design and Synthesis of Novel Derivatives with Enhanced Properties

The therapeutic potential of a lead compound is often amplified through the strategic design and synthesis of its derivatives. For 5-(4-chlorophenyl)-2-hydroxynicotinic acid, future research will likely concentrate on modifying its core structure to enhance properties such as potency, selectivity, and pharmacokinetic profiles. Key strategies include the derivatization of the carboxylic acid and hydroxyl groups, as well as alterations to the chlorophenyl moiety.

Synthetic approaches to creating these novel analogues can draw from established methods for nicotinic acid and 2-pyridone chemistry. For instance, the carboxylic acid group can be converted into a variety of amides, esters, and other bioisosteres. The synthesis of nicotinamides, for example, has been achieved through methods involving the activation of the carboxylic acid with agents like thionyl chloride or coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) mdpi.com. Similarly, the synthesis of novel thiazoles has been accomplished by reacting carboxylic acids with N-acylthioureas nih.gov. These reactions provide pathways to a diverse range of derivatives.

Furthermore, modifications to the phenyl ring, such as altering the position or nature of the halogen substituent or introducing other functional groups, could significantly impact biological activity. Research into related structures, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has shown that substitutions on the phenyl ring (e.g., dichlorination) can profoundly affect antimicrobial and anticancer properties mdpi.com.

Below is an interactive table outlining potential derivatization strategies for this compound and their rationales.

| Modification Site | Potential Derivative | Synthetic Strategy | Rationale for Enhanced Properties |

| Carboxylic Acid | Amide | Reaction with amines using coupling agents (e.g., EDC/HOBt) mdpi.com | Improve metabolic stability, alter solubility, introduce new hydrogen bonding interactions. |

| Carboxylic Acid | Ester | Fischer esterification or reaction with alkyl halides | Enhance lipophilicity, potentially act as a prodrug. |

| Carboxylic Acid | 1,3,4-Oxadiazole | Cyclization of acid hydrazides bohrium.com | Introduce a stable, heterocyclic bioisostere for the carboxylic acid. |

| Phenyl Ring | Change of substituent | Suzuki or other cross-coupling reactions | Modulate electronic properties and steric bulk to fine-tune target binding. |

| Pyridine (B92270) Ring | N-Alkylation | Reaction with alkyl halides | Alter solubility and pharmacokinetic properties. |

These synthetic explorations will be crucial in building a structure-activity relationship (SAR) profile for this class of compounds, guiding the development of candidates with optimized therapeutic efficacy.

Exploration of Undiscovered Biological Targets and Pathways

While the full biological profile of this compound is yet to be elucidated, research on analogous structures provides a roadmap for future investigations. The 2-pyridone and nicotinic acid scaffolds are present in numerous bioactive compounds, suggesting a wide range of potential targets. nih.govnih.gov

Derivatives of nicotinic acid have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer. nih.gov For example, certain novel nicotinic acid derivatives have exhibited potent VEGFR-2 inhibition and significant cytotoxic activity against cancer cell lines. nih.gov This suggests that this compound and its analogues could be investigated as potential anticancer agents acting via this pathway.

Furthermore, the broader class of nicotinic acid derivatives has been explored for antimicrobial activity. mdpi.com Research has demonstrated that nicotinamides synthesized from nicotinic acid show activity against various pathogens. mdpi.com Similarly, derivatives of related heterocyclic systems like 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have displayed promising, structure-dependent activity against multidrug-resistant Gram-positive bacteria and fungi. mdpi.com These findings support the exploration of this compound derivatives as novel antimicrobial agents.

The structural similarity to nicotinic acid also points towards potential modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in a variety of physiological processes in the central nervous system. bohrium.com Computational modeling and machine learning have been used to predict allosteric modulators of these receptors, an approach that could be applied to this compound family. bohrium.com

Future research should therefore involve broad biological screening to identify novel targets and pathways, potentially uncovering therapeutic applications in oncology, infectious diseases, and neurology.

Development of Advanced Synthetic and Biocatalytic Methodologies

The efficient and sustainable synthesis of this compound and its derivatives is paramount for its development. While traditional chemical methods exist, emerging advanced synthetic and biocatalytic approaches offer significant advantages in terms of yield, selectivity, and environmental impact.

Advanced Chemical Synthesis: Modern organic synthesis provides novel methods for the functionalization of pyridine rings, which are often challenging substrates. Rhodium-catalyzed C-H amidation, for example, has been successfully applied to pyridines, offering a direct route to introduce amino groups with high regioselectivity under mild conditions. acs.org Other techniques, such as photochemical organocatalytic functionalization, allow for the formation of new carbon-carbon bonds by harnessing the reactivity of pyridinyl radicals. acs.org These state-of-the-art methods could be adapted to build the this compound scaffold or to introduce further diversity in its derivatives.

Biocatalytic Synthesis: Biocatalysis is an increasingly attractive alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. nih.govmdpi.com For the production of nicotinic acid and its derivatives, enzymes such as nitrilases have been extensively studied. nih.govnih.gov These enzymes can convert cyanopyridines directly to the corresponding nicotinic acids with high efficiency. nih.gov For instance, the enzymatic hydrolysis of 3-cyanopyridine (B1664610) using nitrilase from various microbial sources is a well-established green alternative to chemical methods. nih.govnih.gov This biocatalytic approach could be explored for the synthesis of this compound, potentially starting from a 5-(4-chlorophenyl)-3-cyanopyridine precursor.

Furthermore, other enzyme classes, such as oxidases and dehydrogenases, are being engineered for the specific hydroxylation and functionalization of aromatic rings. nih.gov The development of a bespoke biocatalyst for the synthesis of this compound could streamline its production, reduce waste, and lower costs associated with harsh chemical reagents and conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can be powerfully applied to the exploration of this compound and its chemical space.

ML models can be trained on existing data from related compounds to predict the biological activities of novel, virtual derivatives of this compound. nih.gov For example, models have been successfully built to predict the activity of aromatase inhibitors or allosteric modulators of nicotinic acetylcholine receptors. bohrium.comnih.gov A similar approach could be used to screen vast virtual libraries of derivatives for potential activity against specific targets, prioritizing the most promising candidates for synthesis and experimental testing.

In addition to activity prediction, ML is used to forecast crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. semanticscholar.org Predicting properties like aqueous solubility, which is influenced by factors such as pKa, is critical. Computational methods, when carefully applied, can provide accurate pKa predictions for complex molecules like aryl-substituted acids, aiding in the design of compounds with better drug-like properties. mdpi.com

Generative AI models can also design entirely new molecules based on desired properties, exploring chemical space beyond human intuition. By defining key structural features of the this compound scaffold and desired biological endpoints, these algorithms can propose novel derivatives with a high probability of success, significantly streamlining the hit-to-lead optimization process. upf.edu

Further Investigation into Solid-State Forms and Their Implications

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. For this compound, a thorough investigation into its solid-state forms, such as polymorphs, solvates, and co-crystals, is a crucial research avenue.

Studies on the parent compound, 2-hydroxynicotinic acid, have revealed significant complexity. It exists in the solid state as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and can form at least four different polymorphs. rsc.org This polymorphism arises from different hydrogen-bonding patterns and molecular packing arrangements in the crystal lattice. rsc.orgresearchgate.net Similarly, 4-hydroxynicotinic acid also exhibits tautomeric polymorphism, existing in three anhydrous polymorphs and two hydrate (B1144303) forms. uky.eduresearchgate.net

Given these precedents, it is highly probable that this compound also exhibits complex solid-state behavior. The introduction of the 4-chlorophenyl group adds another layer of potential intermolecular interactions (e.g., π-π stacking) that could lead to the formation of multiple crystalline forms.

Future research must focus on:

Polymorph Screening: Systematically screening for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures, and pressures).

Structural Characterization: Using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy to identify and characterize each solid-state form.

Tautomerism Study: Determining the dominant tautomeric form (the hydroxy-pyridine versus the oxo-dihydropyridine) in the solid state, as this fundamentally affects the molecule's properties.

Physicochemical Property Analysis: Evaluating the solubility, dissolution rate, and stability of each polymorph to identify the optimal form for pharmaceutical development.

Understanding and controlling the solid-state chemistry of this compound will be essential for ensuring consistent product quality and therapeutic performance.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(4-Chlorophenyl)-2-hydroxynicotinic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves starting materials such as chlorobenzoic acids and nitro compounds. A stepwise approach includes:

Condensation : Reacting 4-chlorophenyl derivatives with hydroxylated nicotinic acid precursors under acidic or basic catalysis.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the product.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to prevent side reactions like decarboxylation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 264.03) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for particulate protection during powder handling .

- Exposure Control : Work in fume hoods to minimize inhalation risks. Avoid drainage contamination due to unknown ecotoxicity .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the synthesis of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between acid concentration (0.1–0.5 M), temperature (80–120°C), and reaction time (4–12 hours) .

- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 100°C, 0.3 M HCl, 8 hours for 85% yield) .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

- Methodological Answer :

- Heteronuclear Correlation Spectroscopy : Use HSQC/HMBC to assign ambiguous proton-carbon couplings in complex aromatic systems .

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational changes causing splitting inconsistencies (e.g., hindered rotation of the chlorophenyl group) .

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental and computed (DFT) bond angles/distances .

Q. How can computational modeling predict the reactivity and stability of this compound in different solvent systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate solvation energies (e.g., using SMD model) to predict solubility trends (e.g., higher solubility in DMSO vs. water) .

- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) to assess stability in polar protic solvents .

- Reactivity Descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites for functionalization (e.g., nitro group addition at position 6) .

Notes on Data Gaps and Contradictions

- Physical/Chemical Properties : No empirical data on melting point, solubility, or log P are available. Experimental determination via differential scanning calorimetry (DSC) and shake-flask methods is recommended .

- Toxicology : Acute toxicity data are lacking; prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.